molecular formula C13H21NO B13044375 (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine

Cat. No.: B13044375
M. Wt: 207.31 g/mol
InChI Key: KLAABHRCOSGLFS-ZDUSSCGKSA-N
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Description

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is a chiral amine derivative characterized by a 2-propoxyphenyl substituent attached to a propan-1-amine backbone with an (S)-configured methyl group at the second carbon. This compound’s structure combines a lipophilic propoxy group (O-C3H7) with an aromatic ring, which influences its physicochemical properties and biological activity.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S)-2-methyl-1-(2-propoxyphenyl)propan-1-amine

InChI

InChI=1S/C13H21NO/c1-4-9-15-12-8-6-5-7-11(12)13(14)10(2)3/h5-8,10,13H,4,9,14H2,1-3H3/t13-/m0/s1

InChI Key

KLAABHRCOSGLFS-ZDUSSCGKSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1[C@H](C(C)C)N

Canonical SMILES

CCCOC1=CC=CC=C1C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The synthesis typically starts with the preparation of the propoxyphenyl intermediate, which is then subjected to amination reactions to introduce the amine group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing waste. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, depending on its structure and functional groups. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical behavior of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can be contextualized by comparing it to compounds with analogous backbones but varying substituents:

Compound Name Substituent(s) Key Properties/Activity Reference
This compound 2-propoxy (O-C3H7) High lipophilicity; inferred antimicrobial activity due to bulky alkoxy chain
(R/S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine Pyridin-2-yl High structural similarity (similarity index: 1.00) but reduced lipophilicity due to polar pyridine ring
(1S)-1-(2-Fluoro-5-methoxyphenyl)-2-methylpropan-1-amine 2-fluoro, 5-methoxy Lower lipophilicity than propoxy; fluorine enhances electronic effects but reduces steric bulk
2-(2-Fluorophenyl)propan-2-amine 2-fluoro Simplified structure with no alkoxy chain; likely lower antimicrobial activity
2-Hydroxy-N-(2-propoxyphenyl)benzamide (Compound 5 in ) 2-propoxy + benzamide High antifungal activity against Absidia corymbifera and MRSA, attributed to propoxy chain

Key Observations :

  • Alkoxy Chain Length : Compounds with longer alkoxy chains (e.g., 2-propoxy) exhibit higher antifungal and antibacterial activity compared to methyl or methoxy groups due to increased lipophilicity and steric hindrance, which may enhance membrane penetration .
  • Heterocyclic vs.

Physicochemical Properties

  • Lipophilicity (LogP) : The propoxy group increases LogP compared to methoxy or pyridinyl analogs, enhancing membrane permeability .
  • Molecular Weight : At ~207 g/mol (estimated), it is lighter than phosphanyl-containing analogs in (e.g., ~450–500 g/mol), which are designed for catalytic applications rather than bioactivity .
  • Solubility: Lower aqueous solubility than polar derivatives (e.g., pyridinyl or hydroxy-substituted compounds) due to the non-polar propoxy chain.

Biological Activity

(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine, a chiral compound, exhibits notable biological activity primarily through its interactions with neurotransmitter systems. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H19NOC_{13}H_{19}NO and a molecular weight of approximately 207.31 g/mol. Its structure includes a propoxy group attached to a phenyl ring and a propan-1-amine backbone, contributing to its unique biological activity due to the presence of a chiral center.

Research indicates that this compound interacts with various receptors involved in neurotransmission. The compound may influence neurotransmitter systems by:

  • Binding to Receptors : It is believed to bind to specific receptors, modulating their activity and affecting mood and behavior, similar to other amines known for their psychoactive properties.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties, potentially reducing oxidative stress in neuronal cells .

Neurotransmitter Interaction

Studies have demonstrated that compounds structurally related to this compound can affect neurotransmitter release and receptor activation. For instance, similar compounds have shown significant effects on serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function .

Case Studies

  • Mood Disorders : A study evaluated the effects of analogs on depressive behaviors in animal models. Results indicated that compounds with similar structures could reduce depressive symptoms by enhancing serotonin levels in the brain .
  • Neuroprotective Effects : Research on related compounds showed neuroprotective properties against oxidative stress-induced damage in neuronal cell lines. These findings suggest that this compound may also offer protective benefits against neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
1-(4-Methoxyphenyl)propan-1-amineMethoxy group instead of propoxyDifferent electronic properties due to methoxy substitution
1-(4-Ethoxyphenyl)propan-1-amineEthoxy group instead of propoxyVariations in hydrophobicity affecting receptor binding
2-Methyl-1-(2-propoxyphenyl)propan-1-amineMethyl substitution on the propan backboneAltered sterics impacting biological activity

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